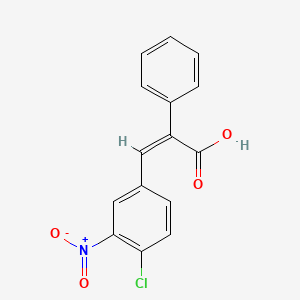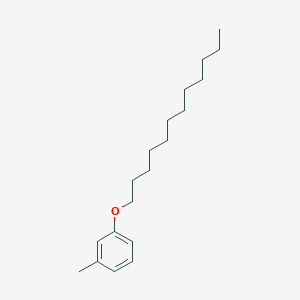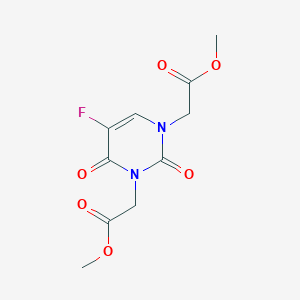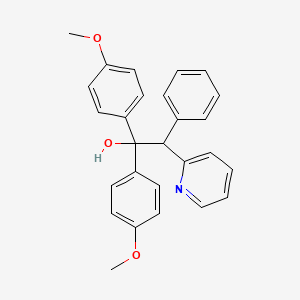![molecular formula C14H14IN3O2 B14622961 N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea CAS No. 57191-26-1](/img/structure/B14622961.png)
N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea is a chemical compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features an iodopyridinyl group attached to a phenyl ring, which is further connected to a dimethylurea moiety. The presence of iodine and the specific arrangement of functional groups contribute to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea typically involves a multi-step process. One common method includes the following steps:
Formation of the Iodopyridinyl Intermediate: The starting material, 2-chloropyridine, undergoes iodination using iodine and a suitable oxidizing agent to form 6-iodopyridine.
Coupling with Phenol: The 6-iodopyridine is then reacted with 4-hydroxyphenyl under basic conditions to form the 4-[(6-iodopyridin-2-yl)oxy]phenyl intermediate.
Urea Formation: Finally, the intermediate is treated with dimethylamine and a suitable coupling reagent to form N’-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N’-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or other functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
N’-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
作用機序
The mechanism of action of N’-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets. The iodine atom and the phenyl ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The dimethylurea moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect.
類似化合物との比較
Similar Compounds
N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea: Similar structure but with a bromine atom instead of iodine.
N’-{4-[(6-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea: Contains a chlorine atom instead of iodine.
N’-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea: Features a fluorine atom in place of iodine.
Uniqueness
The presence of the iodine atom in N’-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea imparts unique reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and polarizability can enhance interactions with specific molecular targets, making this compound particularly valuable in certain applications.
特性
CAS番号 |
57191-26-1 |
|---|---|
分子式 |
C14H14IN3O2 |
分子量 |
383.18 g/mol |
IUPAC名 |
3-[4-(6-iodopyridin-2-yl)oxyphenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C14H14IN3O2/c1-18(2)14(19)16-10-6-8-11(9-7-10)20-13-5-3-4-12(15)17-13/h3-9H,1-2H3,(H,16,19) |
InChIキー |
MPCRHZFUVCFDFI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)OC2=NC(=CC=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one](/img/structure/B14622933.png)



methanone](/img/structure/B14622956.png)

![9-chloro-3H-imidazo[4,5-f]quinoline](/img/structure/B14622958.png)
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)

